

Unveiling the Off-Target Profile of GSK143: A Technical Guide

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Compound of Interest

Compound Name: GSK143

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For Researchers, Scientists, and Drug Development Professionals

GSK143 is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a critical mediator of signaling in various immune cells. While developed for its high affinity to SYK, a comprehensive understanding of its interactions with other cellular kinases is paramount for predicting potential off-target effects and ensuring therapeutic safety and efficacy. This technical guide provides an in-depth analysis of the known cellular targets of **GSK143** beyond SYK, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Quantitative Analysis of GSK143 Kinase Selectivity

GSK143 has been profiled against a panel of protein kinases to determine its selectivity. The following table summarizes the inhibitory activity of **GSK143** against SYK and other kinases, as determined by biochemical assays. The data is presented as pIC50, the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Target Kinase	Family	pIC50	Selectivity vs. SYK (fold)
SYK	Tyrosine Kinase	7.5	-
ZAP-70	Tyrosine Kinase	4.7	~631
LCK	Tyrosine Kinase	5.3	~158
LYN	Tyrosine Kinase	5.4	~126
JAK1	Tyrosine Kinase	5.8	~50
JAK2	Tyrosine Kinase	5.8	~50
JAK3	Tyrosine Kinase	5.7	~63
Aurora B	Serine/Threonine Kinase	4.8	~501

Data compiled from publicly available sources. The selectivity fold is calculated from the difference in pIC50 values.

Experimental Protocols for Kinase Profiling

The identification of **GSK143**'s off-target interactions relies on robust biochemical and cellular assays. Below are detailed methodologies for key experimental approaches used in kinase inhibitor profiling.

Biochemical Kinase Assays (In Vitro)

Biochemical assays are fundamental for determining the direct inhibitory activity of a compound against a purified kinase. Common methods include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays like Lanthascreen® and luminescence-based assays such as ADP-Glo™.

a) Lanthascreen® Eu Kinase Binding Assay

This assay measures the binding affinity of an inhibitor to a kinase.

- Principle: The assay is based on the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site. A europium-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. An inhibitor competing with the tracer for the ATP binding site will disrupt FRET.
- Materials:
 - Purified, tagged recombinant kinase
 - LanthaScreen® Eu-anti-Tag Antibody
 - Fluorescent Kinase Tracer
 - Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
 - Test compound (**GSK143**) serially diluted in DMSO
 - 384-well assay plates
- Procedure:
 - Prepare a 3X solution of the test compound in the kinase buffer.
 - Prepare a 3X solution of the kinase/antibody mixture in the kinase buffer.
 - Prepare a 3X solution of the tracer in the kinase buffer.
 - In a 384-well plate, add 5 µL of the test compound solution.
 - Add 5 µL of the kinase/antibody mixture to each well.
 - Add 5 µL of the tracer solution to initiate the reaction.
 - Incubate the plate at room temperature for 1 hour, protected from light.
 - Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

- Calculate the emission ratio and plot against the inhibitor concentration to determine the IC50 value.

b) ADP-Glo™ Kinase Assay

This assay measures the enzymatic activity of a kinase by quantifying the amount of ADP produced.

- Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
- Materials:
 - Purified recombinant kinase
 - Kinase-specific substrate (peptide or protein)
 - ATP
 - Kinase Buffer
 - ADP-Glo™ Reagent
 - Kinase Detection Reagent
 - Test compound (**GSK143**) serially diluted in DMSO
 - White, opaque 384-well assay plates
- Procedure:
 - Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and varying concentrations of **GSK143** in kinase buffer.
 - Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

- Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate-reading luminometer.
- Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Cellular Target Engagement Assays

To confirm that a compound interacts with its target in a more physiologically relevant context, cellular target engagement assays are employed. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Cellular Thermal Shift Assay (CETSA)

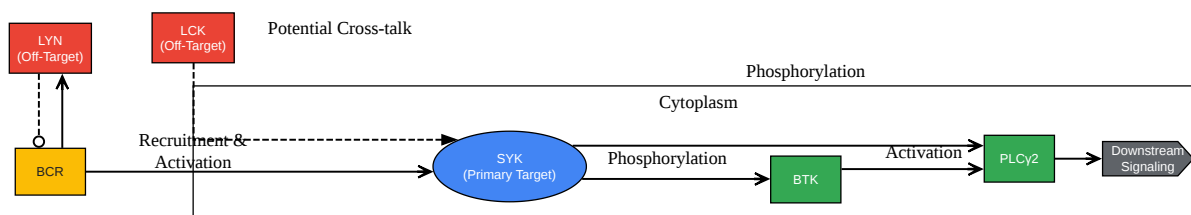
- Principle: The binding of a ligand (inhibitor) to its target protein can alter the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is quantified. A ligand-bound protein will typically be more stable and thus remain in solution at higher temperatures compared to the unbound protein.
- Materials:
 - Cultured cells
 - Test compound (**GSK143**)
 - Phosphate-buffered saline (PBS)
 - Lysis buffer with protease and phosphatase inhibitors
 - Equipment for heating (e.g., PCR cycler) and cell lysis (e.g., freeze-thaw cycles)
 - Method for protein quantification (e.g., Western blot, ELISA, or mass spectrometry)

- Procedure:
 - Treat intact cells with **GSK143** or vehicle control for a specified time.
 - Harvest and wash the cells.
 - Resuspend the cells in PBS and aliquot into PCR tubes.
 - Heat the cell suspensions to a range of temperatures for a short duration (e.g., 3 minutes).
 - Lyse the cells by freeze-thawing.
 - Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
 - Analyze the amount of the target kinase in the soluble fraction by Western blot or another protein detection method.
 - Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizing Pathways and Workflows

Signaling Context of SYK and Key Off-Targets

The following diagram illustrates the position of SYK within the B-cell receptor (BCR) signaling pathway and highlights some of the identified off-target kinases that also play roles in immune cell signaling.

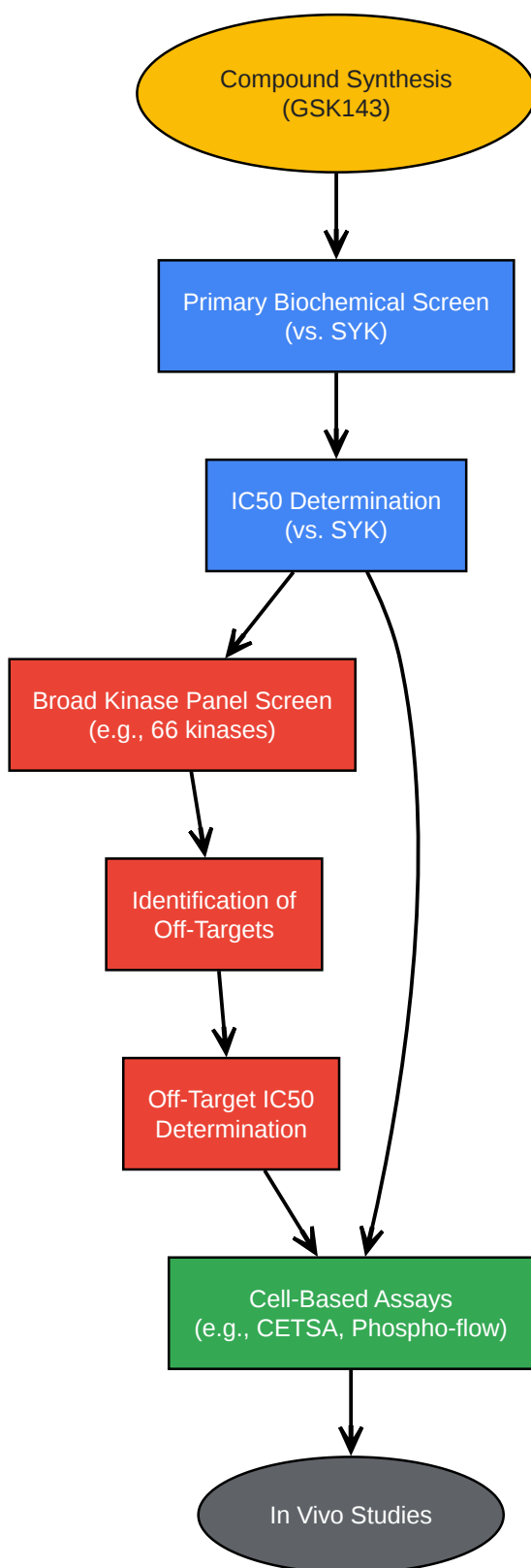


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BCR signaling pathway showing SYK and off-targets LYN and LCK.

Experimental Workflow for Kinase Inhibitor Profiling

This diagram outlines a typical workflow for identifying and characterizing the on- and off-target activities of a kinase inhibitor like **GSK143**.



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Workflow for kinase inhibitor profiling and off-target identification.

Conclusion

While **GSK143** is a highly selective inhibitor of SYK, it exhibits measurable activity against a limited number of other kinases, primarily within the tyrosine kinase family. The data presented in this guide, along with the detailed experimental protocols, provide a framework for researchers to understand and further investigate the polypharmacology of **GSK143**. A thorough characterization of both on- and off-target effects is essential for the rational design of future experiments and the successful clinical translation of kinase inhibitors. This in-depth technical guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development.

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